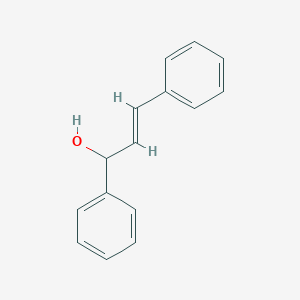

(E)-1,3-diphénylprop-2-én-1-ol

Vue d'ensemble

Description

trans-1,3-diphenyl-2-propen-1-ol is an allylic alcohol. It has been reported to exhibit significant in vivo anti-inflammatory activity. Allylic amination of trans-1,3-diphenyl-2-propen-1-ol catalyzed by water-soluble calixresorcinarene sulfonic acid has been reported.

Applications De Recherche Scientifique

Chimie Médicinale

(E)-1,3-diphénylprop-2-én-1-ol: a été rapporté comme présentant une activité anti-inflammatoire in vivo significative . Cela suggère son utilisation potentielle dans le développement de nouveaux agents anti-inflammatoires. De plus, sa structure en tant qu'alcool allylique en fait un candidat pour une fonctionnalisation supplémentaire par amination allylique, ce qui pourrait conduire à la synthèse de nouveaux produits pharmaceutiques .

Science des Matériaux

En science des matériaux, ce composé peut servir de substrat modèle pour étudier la formation de cyclopropanes substitués. Ces structures présentent un intérêt en raison de leur présence dans divers produits naturels et matériaux aux propriétés uniques .

Science Environnementale

Bien que des applications spécifiques en science environnementale ne soient pas directement rapportées, le potentiel du composé à former des cyclopropanes pourrait être exploré pour des techniques de remédiation environnementale, telles que la synthèse de composés pouvant décomposer les polluants ou agir comme capteurs pour la surveillance environnementale .

Chimie Analytique

En chimie analytique, This compound pourrait être utilisé pour développer de nouvelles méthodes analytiques de détection et de quantification des structures allyliques dans des mélanges complexes, en tirant parti de ses propriétés chimiques distinctes .

Synthèse Organique

Ce composé est précieux en synthèse organique en tant que précurseur ou intermédiaire. Sa capacité à subir une alkylation de Friedel-Crafts suivie d'une trans-hydrogénation pour former des cyclopropanes est particulièrement remarquable pour la synthèse de molécules organiques complexes .

Pharmacologie

L'activité anti-inflammatoire de This compound suggère son utilité dans la recherche pharmacologique, où il pourrait être utilisé pour étudier les voies biochimiques impliquées dans l'inflammation et le développement d'agents thérapeutiques connexes .

Biochimie

Biochimiquement, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant des enzymes qui agissent sur des substrats allyliques. Cela peut fournir des informations sur les mécanismes enzymatiques et aider à la conception d'inhibiteurs enzymatiques .

Agriculture

Bien qu'il ne soit pas directement lié à l'agriculture, les propriétés chimiques de This compound pourraient être utilisées pour synthétiser des composés qui peuvent servir de promoteurs de croissance ou de pesticides, étant donné sa flexibilité structurelle pour de futures modifications chimiques .

Propriétés

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORACYDGVNJGDMI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-33-6 | |

| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)